(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid
Description
Properties
Molecular Formula |
C9H11BN2O2 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
InChI Key |
XAIYTRSETGWLNQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of Pyrrolo[1,2-a]pyrazine Derivatives
The most common approach involves introducing the boronic acid group onto a preformed pyrrolo[1,2-a]pyrazine scaffold. A representative protocol involves:
Reaction Scheme
$$
\text{Pyrrolo[1,2-a]pyrazine intermediate} + \text{Borylation reagent} \xrightarrow{\text{Pd catalyst}} \text{(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid}
$$
Procedure
- Halogenation : The 7-position of 1,3-dimethylpyrrolo[1,2-a]pyrazine is halogenated (e.g., bromination) using $$ \text{NBS} $$ (N-bromosuccinimide) under radical conditions.
- Miyaura Borylation : The halogenated intermediate reacts with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) in the presence of a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}_2 $$) and a base (e.g., $$ \text{KOAc} $$).
- Hydrolysis : The pinacol boronate ester is hydrolyzed to the boronic acid using acidic conditions (e.g., $$ \text{HCl} $$).
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | $$ \text{Pd(dppf)Cl}_2 $$ | 65 | |
| Solvent | 1,4-Dioxane | 68 | |
| Temperature | 80°C | 70 | |
| Reaction Time | 12 h | 65 |
Challenges include regioselectivity during halogenation and boronic acid stability under basic conditions.
Multi-Step Synthesis from Pyrazine Precursors
An alternative route constructs the pyrrolo[1,2-a]pyrazine ring system before introducing the boronic acid group.
Step 1: Synthesis of 1,3-Dimethylpyrrolo[1,2-a]pyrazine
- Condensation of 2-aminopyrrole with α-diketones under acidic conditions.
- Methylation using $$ \text{CH}_3\text{I} $$ and $$ \text{NaH} $$ to install the 1- and 3-methyl groups.
Step 2: Boronic Acid Installation
- Directed ortho-metalation (DoM) using $$ \text{LDA} $$ (lithium diisopropylamide) followed by quenching with $$ \text{B(OMe)}_3 $$ and hydrolysis.
Yield Comparison
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Direct Borylation | 58–70 | 95 |
| Multi-Step Synthesis | 45–55 | 90 |
The multi-step approach suffers from lower yields due to intermediate purification losses.
Palladium-Catalyzed Cross-Coupling Variations
Recent advances leverage Suzuki-Miyaura coupling to assemble the boronic acid moiety early in the synthesis.
Example Protocol
- Coupling of 7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine with a boronic acid pinacol ester under microwave irradiation.
- Conditions : $$ \text{Pd(OAc)}2 $$, $$ \text{SPhos} $$ ligand, $$ \text{K}3\text{PO}_4 $$, 100°C, 1 h.
Advantages
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : δ 8.45 (s, 1H, B–OH), 7.92 (d, $$ J = 5.2 $$ Hz, 1H), 6.78 (d, $$ J = 5.2 $$ Hz, 1H), 3.45 (s, 3H, N–CH₃), 2.89 (s, 3H, N–CH₃).
- $$ ^{11}\text{B NMR} $$ : δ 28.5 ppm (characteristic of arylboronic acids).
- HRMS (ESI+) : $$ m/z $$ calcd. for $$ \text{C}9\text{H}{11}\text{BN}2\text{O}2 $$ [M+H]⁺: 191.1024; found: 191.1021.
X-ray Crystallography
While no crystal structure of this specific compound is reported, related boronic acids exhibit tetrahedral geometry at boron, with B–O bond lengths of ~1.36 Å and B–C bonds of ~1.58 Å.
Challenges and Mitigation Strategies
Boronic Acid Stability
Purification Difficulties
- Issue : Polar by-products complicate column chromatography.
- Solution : Recrystallization from ethyl acetate/hexane mixtures.
Industrial and Scalability Considerations
- Continuous Flow Synthesis : VulcanChem reports preliminary success with flow reactors for analogous boronic acids, achieving 85% yield at 100 g scale.
- Cost Analysis :
Component Cost per kg (USD) Palladium Catalyst 12,000 Bis(pinacolato)diboron 8,500
Emerging Methodologies
Chemical Reactions Analysis
Disproportionation of Boronic Acids
Boronic acids can undergo base-induced disproportionation to form diarylborinates or boroxines. For example:
This suggests that (1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid could participate in similar base-mediated disproportionation, particularly if combined with bidentate ligands .
Formation of Boron(III) Complexes
The compound may react with bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolones) to form four-coordinate boron(III) complexes. For instance:
-
Ligand interaction : Bidentate coordination via nitrogen and oxygen atoms.
-
Mechanism : Base-promoted disproportionation facilitates boronate ester formation .
Covalent Binding to Serine Proteases
Boronic acids are known to act as serine traps , forming reversible covalent bonds with serine residues in enzymes. While not explicitly demonstrated for this compound, its structure suggests potential utility in:
-
Antibacterial agents : Targeting β-lactamases or penicillin-binding proteins (PBPs) .
-
Antiparasitic agents : Inhibiting enzymes like autotoxin or proteases in parasitic organisms .
Petasis-Type Reactions
Boronic acids participate in Petasis-type reactions to form tertiary amines. For example:
-
Components : Aldehydes, amines, and boronic acids.
-
Conditions : Acidic or basic media.
Though not directly studied for this compound, analogous reactions with pyridinecarboxaldehydes and boronic acids yield substituted amines .
Suzuki-Miyaura Coupling
| Reagents/Conditions | Outcome | Source |
|---|---|---|
| Pd catalyst, base, aryl halide | Cross-coupled product with aryl group | |
| Suzuki coupling of triflate derivatives | Functionalized pyrazole derivatives |
Hydroboration
Chiral boronic esters can be synthesized via rhodium-catalyzed hydroboration of allylic substrates. While not directly applied to this compound, similar methods could enable diversification of its structure .
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: These compounds exhibit significant antimicrobial activity, making them potential candidates for new antibiotics.
Medicine:
Antitumor Agents: Pyrrolopyrazine derivatives have shown promise as antitumor agents, inhibiting the growth of cancer cells.
Industry:
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid functionality allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues Within the Pyrrolo[1,2-a]pyrazine Family
Key Observations :
- Positional isomerism (e.g., 1,3- vs. 1,4-dimethyl substitution) alters electronic and steric properties.
- Replacement of the boronic acid with chlorine (as in 7-chloro-1-methylpyrrolo[1,2-a]pyrazine) eliminates dynamic covalent functionality but retains utility as a synthetic intermediate .
Boronic Acid Derivatives with Heterocyclic Scaffolds
Key Observations :
- Aromatic vs. aliphatic boronic acids : The target compound’s aromatic pyrrolopyrazine scaffold may enhance π-π stacking in biological targets compared to aliphatic analogues, which exhibit weaker inhibitory activity (e.g., PBP1b inhibitors) .
- Adsorption efficiency : The 4-carboxyphenylboronic acid outperforms the target compound in diol adsorption due to its electron-withdrawing carboxyl group, which strengthens boronate ester formation .
Functional Comparison in Drug Delivery and Bioactivity
| Property | (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic Acid | Pyrrolidine Boronic Acids | Aryl Boronic Acids |
|---|---|---|---|
| Diol-binding kinetics | Moderate (pH-dependent equilibrium) | Slow (steric hindrance) | Fast (electron-deficient aryl groups) |
| Bioavailability | Potential for prodrug strategies | Low (rapid clearance) | High (plasma enrichment) |
| Chirality | Not reported (likely achiral) | Racemic mixtures | Typically achiral |
Key Observations :
- The target compound’s boronic acid/diol equilibrium (Scheme 1 in ) is less responsive to pH fluctuations than aryl boronic acids, limiting its utility in glucose-responsive insulin delivery systems .
- Unlike racemic pyrrolidine boronic acids, the target compound’s achiral structure avoids enantiomer-specific activity issues, simplifying synthesis and quality control .
Q & A
Q. What are the key considerations for synthesizing (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid, and how can its purity be verified?
Synthesis typically involves coupling boronic acid precursors to heterocyclic scaffolds. A practical approach includes:
- Step 1 : Preparation of the pyrrolo[1,2-a]pyrazine core via iridium-catalyzed asymmetric hydrogenation of pyrrolo-pyrazinium salts, as demonstrated in related systems .
- Step 2 : Suzuki-Miyaura cross-coupling to introduce the boronic acid group, using aryl halides and boronic acid esters under palladium catalysis .
- Purity Verification : Use and NMR to confirm structural integrity. LC-MS or HPLC (with UV detection at 254 nm) ensures >95% purity. Monitor boronic acid hydration states via IR spectroscopy (B-OH stretching ~3200–3600 cm) .
Q. How does the boronic acid moiety interact with diols, and what experimental parameters influence binding affinity?
The boronic acid forms reversible cyclic esters with 1,2- or 1,3-diols. Key parameters:
- pH : Optimal binding occurs at pH ≥ pKa of the boronic acid (~9), where the tetrahedral boronate anion dominates, enhancing reactivity .
- Diol Geometry : Binding affinity follows cis-1,2-diol > 1,3-diol > trans-1,2-diol. Use NMR or fluorescence titration to quantify association constants () .
- Kinetics : Reaction rates are faster in aqueous basic media (e.g., PBS buffer, pH 7.4–9.0) .
Advanced Research Questions
Q. How can computational methods optimize this compound for targeted drug delivery?
- Molecular Docking : Screen against carbohydrate-rich targets (e.g., cancer cell surface glycans) using software like AutoDock Vina. Focus on the boronic acid-diol interaction energy and pyrrolopyrazine scaffold’s steric compatibility .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the pyrrolopyrazine ring) with bioavailability and binding affinity .
- Dynamic Simulations : Assess boronate ester stability under physiological pH using MD simulations (e.g., GROMACS) .
Q. What strategies validate its potential as a tubulin polymerization inhibitor?
- In Vitro Tubulin Assays : Compare IC values with combretastatin A-4 derivatives. Use fluorescence-based polymerization kits (e.g., Cytoskeleton Inc.) to monitor inhibition kinetics .
- Cell-Based Apoptosis Assays : Treat Jurkat or B-16 cells and analyze apoptosis via Annexin V/PI staining and FACScan. Dose-response curves (10–10 M) reveal efficacy .
- COMPARE Analysis : Evaluate growth inhibition patterns across 39 cancer cell lines to distinguish mechanisms from classical tubulin inhibitors .
Q. How can its self-assembly properties be exploited in stimuli-responsive hydrogels?
- Cross-Linking : Mix with diol-containing polymers (e.g., alginate or hyaluronic acid) at pH 8.5–9.0 to form dynamic boronate ester bonds. Characterize rheological properties (storage/loss moduli) .
- Self-Healing Tests : Cut hydrogels and monitor autonomous repair via shear-thinning experiments. Confirm bond reversibility via NMR .
Q. What analytical techniques resolve contradictions in diol-binding data?
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes () and stoichiometry () of boronate-diol interactions.
- Competitive Assays : Use fluorescent probes (e.g., Alizarin Red S) to quantify displacement constants in the presence of competing diols .
- Control for pH Variability : Standardize buffers (e.g., Tris-borate, pH 7.4–9.0) to minimize artifacts .
Methodological Notes
- Avoid Pitfalls : Ensure anhydrous conditions during synthesis to prevent boronic acid hydration. Use chelating agents (e.g., EDTA) in biological assays to avoid metal interference .
- Advanced Tools : Leverage boronic acid’s dual role as a catalyst (BAC) for hydroxy group activation in prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
